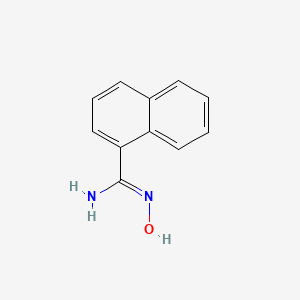

N'-hydroxynaphthalene-1-carboximidamide

Description

Properties

IUPAC Name |

N'-hydroxynaphthalene-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-11(13-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCXRWMQIFDSFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Hydroxynaphthalene 1 Carboximidamide and Its Derivatives

Established Synthetic Routes to the N'-Hydroxynaphthalene-1-carboximidamide Core Structure

The most prevalent and established method for the synthesis of N'-hydroxycarboximidamides involves the reaction of a nitrile precursor with hydroxylamine (B1172632). This approach is widely applicable to a range of aromatic and aliphatic nitriles, providing a direct route to the desired amidoxime (B1450833) functionality.

Precursor Chemistry and Reaction Condition Optimization

The primary precursor for the synthesis of this compound is 1-cyanonaphthalene. This starting material is readily available and serves as the electrophilic component in the key bond-forming reaction. The nucleophile is hydroxylamine, which can be used as the free base or, more commonly, generated in situ from its hydrochloride salt by the addition of a base such as sodium carbonate, sodium bicarbonate, or triethylamine.

The reaction is typically carried out in a protic solvent, most often ethanol or methanol. The temperature of the reaction can vary from room temperature to reflux, with heating generally employed to reduce reaction times. nih.gov A general representation of this synthesis is depicted in Scheme 1.

Scheme 1: General Synthesis of this compound

(Image representation of 1-cyanonaphthalene reacting with hydroxylamine to form this compound)

Optimization of the reaction conditions is crucial for achieving high yields and purity. Key parameters that are often fine-tuned include the stoichiometry of the reactants, the choice of base and solvent, the reaction temperature, and the reaction time. For instance, the synthesis of N'-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide, a related saturated analog, was achieved by refluxing 1-cyano-1,2,3,4-tetrahydronaphthalene with a 0.4 N solution of hydroxylamine in absolute ethanol for 7 hours. The product was then isolated as its hydrochloride salt.

Alternative precursors to nitriles for the synthesis of N'-hydroxycarboximidamides include thioamides and imidoyl chlorides. The reaction of 1-naphthalenecarbothioamide with hydroxylamine can also yield the desired product, sometimes with better results than starting from the nitrile. nih.gov Similarly, 1-naphthalenecarboximidoyl chloride can be condensed with hydroxylamine to afford this compound.

Strategies for Yield Improvement and Purity Control

To enhance the yield of this compound, several strategies can be employed. The use of an excess of hydroxylamine is a common practice to drive the reaction to completion, particularly for less reactive nitriles. nih.gov Furthermore, employing an aqueous solution of hydroxylamine can be advantageous as it often does not require an additional base and can lead to shorter reaction times. nih.gov

The formation of by-products, such as the corresponding amide from the hydrolysis of the nitrile or the reaction of hydroxylamine's oxygen atom, can be a challenge. nih.gov Careful control of the reaction conditions, such as maintaining an anhydrous environment when using hydroxylamine hydrochloride and a base, can minimize the formation of these impurities. The choice of base can also influence the outcome, with weaker bases sometimes being preferred to avoid undesired side reactions.

Purification of the final product is typically achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol-ether mixture. This method is effective in removing unreacted starting materials and by-products, leading to a product of high purity. The purity can be assessed by standard analytical techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (NMR, IR).

| Parameter | Condition | Effect on Yield/Purity |

| Hydroxylamine | Excess (2-6 equivalents) | Increases yield by driving the reaction equilibrium forward. nih.gov |

| Solvent | Ethanol, Methanol | Common protic solvents that facilitate the reaction. nih.gov |

| Base | Na2CO3, NaHCO3, Et3N | Used to generate free hydroxylamine from its hydrochloride salt. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally reduce reaction times. nih.gov |

| Purification | Recrystallization | Effective for obtaining high-purity product. |

Advanced Synthetic Approaches for Structural Derivatization

The derivatization of the this compound core is essential for exploring its structure-activity relationships in various applications. Advanced synthetic methodologies offer precise control over the introduction of new functional groups and the construction of more complex molecular architectures.

Regioselective and Stereoselective Synthesis Strategies

Regioselective synthesis is crucial for introducing substituents at specific positions on the naphthalene (B1677914) ring or the amidoxime functionality. The functionalization of the naphthalene core can be achieved through various electrophilic aromatic substitution reactions. The directing effects of the carboximidamide group and any existing substituents on the naphthalene ring will govern the position of the incoming electrophile. For instance, palladium-catalyzed C-H functionalization can be a powerful tool for the regioselective introduction of aryl or alkyl groups at specific positions of the naphthalene scaffold.

Stereoselective synthesis becomes important when chiral centers are introduced into the molecule, for example, through the alkylation or arylation of the amidoxime nitrogen or oxygen atoms with chiral reagents. The synthesis of chiral α-fluoro-imides from chiral enamides provides a conceptual framework for how stereocontrol can be achieved in reactions involving nitrogen-containing functional groups. nih.gov While specific examples for this compound are not abundant, the principles of using chiral auxiliaries or catalysts can be applied to achieve stereoselective transformations.

Microwave-Assisted Synthetic Protocols in this compound Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of N'-hydroxycarboximidamides and their derivatives can significantly reduce reaction times from hours to minutes. nih.govresearchgate.net

For the synthesis of the core structure, the reaction of 1-cyanonaphthalene with hydroxylamine can be performed in a microwave reactor. The use of polar solvents, which efficiently absorb microwave energy, can further enhance the reaction rate. Similarly, the derivatization of this compound, such as its conversion to 1,2,4-oxadiazoles by reaction with anhydrides or acyl chlorides, can be expedited using microwave assistance. clockss.org

| Reaction Type | Conventional Heating | Microwave-Assisted | Reference |

| Amidoxime Synthesis | Hours | Minutes | nih.gov |

| 1,2,4-Oxadiazole (B8745197) Formation | Hours | Minutes | clockss.org |

| Naphthamide Synthesis | 24 hours | Not specified | researchgate.net |

Novel Coupling Reactions and Transformations for this compound Analogs

The development of novel coupling reactions provides access to a wide range of analogs of this compound. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. These reactions could be adapted for the N-arylation of the amidoxime nitrogen, leading to N-aryl-N'-hydroxynaphthalene-1-carboximidamides. mit.edustrath.ac.uk A method for the Pd-catalyzed N-arylation of both aryl and alkyl amidines has been described, which proceeds with excellent selectivity for monoarylation. mit.edu

Copper-catalyzed coupling reactions also offer a versatile platform for the synthesis of N'-hydroxyamidine derivatives. For example, a copper-mediated cross-coupling of O-acetyl hydroxamic acids with boronic acids or organostannanes has been developed for the preparation of N-substituted amides under non-basic conditions. nih.gov Such strategies could potentially be extended to the synthesis of N-substituted this compound analogs.

Furthermore, the N'-hydroxycarboximidamide moiety itself is a versatile synthon for the construction of various five- and six-membered heterocyclic rings. For instance, reaction with acylating agents can lead to the formation of 1,2,4-oxadiazoles. clockss.orguomosul.edu.iq These transformations allow for the generation of a diverse library of compounds based on the this compound scaffold.

| Coupling Reaction | Catalyst | Reactants | Product |

| Buchwald-Hartwig Amination | Palladium | N'-hydroxyamidine, Aryl halide | N-Aryl-N'-hydroxyamidine |

| Copper-Mediated Amidation | Copper(I) | O-acetyl hydroxamic acid, Boronic acid | N-Substituted amide |

Spectroscopic and Structural Elucidation of N Hydroxynaphthalene 1 Carboximidamide

Advanced Spectroscopic Characterization Techniques

The structural elucidation of a novel compound like N'-hydroxynaphthalene-1-carboximidamide would typically involve a suite of advanced spectroscopic techniques to determine its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. For this compound, a complete structural assignment would be achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the naphthalene (B1677914) ring system, as well as signals for the protons of the N'-hydroxy and imidamide functional groups. The chemical shifts (δ) of the aromatic protons would likely appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The integration of these signals would confirm the number of protons in each environment, and the coupling patterns (multiplicity) would reveal the connectivity of adjacent protons. The protons of the -OH and -NH groups would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in the naphthalene ring and the carboximidamide group would give rise to a distinct signal. The chemical shifts of the aromatic carbons would be in the range of 110-150 ppm, while the carbon of the C=N bond in the imidamide group would be expected at a lower field.

Expected ¹H and ¹³C NMR Data (Hypothetical):

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Naphthalene-H | 7.2 - 8.2 (m) | 120.0 - 135.0 |

| Naphthalene-C | - | 125.0 - 130.0 |

| C=N | - | ~155.0 |

| N-OH | Variable (br s) | - |

| NH₂ | Variable (br s) | - |

Note: This table is hypothetical and intended for illustrative purposes only, as no experimental data has been found.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the amine group would also appear in this region. The C=N stretching vibration of the imidamide group would likely be observed in the 1640-1690 cm⁻¹ region. Characteristic absorptions for the C=C stretching of the naphthalene ring would be expected in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would typically give rise to strong Raman signals. The symmetric stretching vibrations of non-polar bonds are often more intense in Raman spectra compared to FT-IR.

Expected Vibrational Frequencies (Hypothetical):

| Functional Group | Hypothetical FT-IR Frequency (cm⁻¹) | Vibrational Mode |

| O-H | 3200-3600 (broad) | Stretching |

| N-H | 3100-3500 | Stretching |

| C=N (imidamide) | 1640-1690 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

Note: This table is hypothetical and intended for illustrative purposes only, as no experimental data has been found.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, with cleavage of the bonds in the carboximidamide group and fragmentation of the naphthalene ring being likely pathways.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the conjugated naphthalene ring system. The presence of the carboximidamide group might influence the position and intensity of these absorption maxima (λ_max).

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the solid state of this compound.

Single-Crystal Growth Techniques and Optimization

To perform X-ray crystallography, a high-quality single crystal of the compound is required. The growth of such crystals can be achieved through various techniques, with the choice of method depending on the solubility and stability of the compound.

Common techniques for growing single crystals from solution include:

Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to the formation of crystals.

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and inducing crystallization.

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution leads to crystal growth.

Optimization of single-crystal growth involves systematically varying parameters such as the choice of solvent or solvent mixture, concentration, temperature, and the rate of evaporation or cooling. The goal is to promote slow, ordered growth to obtain a single crystal of sufficient size and quality for X-ray diffraction analysis.

Determination of Molecular and Supramolecular Architecture of this compound Derivatives

The definitive three-dimensional arrangement of atoms and molecules in the crystalline state of this compound derivatives is primarily determined using single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which together define the molecular conformation. For instance, in related naphthalene-based structures, such as N-aryl-1-hydroxynaphthalene-2-carboxamides, X-ray diffraction has been used to establish the specific arrangement of the constituent atoms.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H···π Interactions)

The stability and architecture of the crystal structure of this compound and its derivatives are dictated by a variety of non-covalent interactions. These forces, although weaker than covalent bonds, are directional and play a pivotal role in molecular recognition and self-assembly.

Hydrogen Bonding: Hydrogen bonds are among the most significant interactions governing the crystal packing in these compounds. In structurally similar molecules, such as N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, both intramolecular and intermolecular hydrogen bonds are observed. nih.gov Intramolecular N—H···O hydrogen bonds can lead to the formation of stable pseudo-ring structures. nih.gov Intermolecular O—H···O or O—H···N hydrogen bonds often link molecules into chains or sheets, creating robust supramolecular frameworks. nih.govnih.gov

C-H···π Interactions: These are weaker interactions where a C-H bond acts as a donor and the electron-rich π-system of the naphthalene ring acts as an acceptor. Along with other weak C-H···O contacts, they provide additional stabilization to the crystal packing, influencing the final three-dimensional arrangement of the molecules.

A summary of typical hydrogen bond geometries found in related naphthalene derivatives is presented below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Code |

| N1—H1A···O1 | 0.86 | 2.20 | 2.7396 | 121 | Intramolecular |

| O1—H1B···O2 | 0.82 | 1.85 | 2.6498 | 165 | Intermolecular |

Note: Data is representative of interactions found in related structures like N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide and is intended for illustrative purposes. nih.gov

Hirshfeld Surface Analysis for Quantifying Crystal Packing Contributions

To gain a more quantitative understanding of the intermolecular interactions within the crystal lattice, Hirshfeld surface analysis is employed. This computational method allows for the visualization and quantification of intermolecular contacts by mapping properties onto a surface defined by the molecule's electron distribution. nih.govmdpi.com The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned among the constituent molecules.

The analysis generates a d_norm map, which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii sum of the interacting atoms, typically representing strong interactions like hydrogen bonds. mdpi.com Blue regions represent contacts that are longer, and white areas denote contacts around the van der Waals separation.

Furthermore, the analysis produces two-dimensional "fingerprint plots," which summarize all the intermolecular contacts in the crystal. nih.gov By decomposing these plots, the percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated. This provides a quantitative measure of the relative importance of different interactions in the crystal packing. researchgate.net For many organic compounds, H···H, O···H, and C···H contacts are the most significant contributors. nih.gov For example, in many organic structures, the combination of weak C···H, H···H, and C···C van der Waals contacts can account for 66-69% of the total intermolecular interactions. researchgate.net

The table below illustrates a typical breakdown of intermolecular contacts as determined by Hirshfeld surface analysis for a representative organic molecule.

| Interaction Type | Contribution (%) |

| H···H | 39.9 |

| C···H / H···C | 15.8 |

| O···H / H···O | 9.6 |

| C···C | 2.6 |

| C···N / N···C | 0.5 |

| Others | 31.6 |

Note: This data is illustrative, based on findings for hydrazide-based Schiff base ligands, to demonstrate the output of Hirshfeld surface analysis. nih.gov

This quantitative approach allows for a detailed comparison of crystal packing in different derivatives or polymorphs, providing deep insight into the forces that govern their supramolecular assembly. dntb.gov.ua

Chemical Reactivity and Mechanistic Investigations of N Hydroxynaphthalene 1 Carboximidamide

Elucidation of Organic Reaction Mechanisms

Understanding the reaction mechanisms of N'-hydroxynaphthalene-1-carboximidamide is fundamental to harnessing its synthetic potential. The electronic properties of the naphthalene (B1677914) ring, coupled with the nucleophilic and electrophilic nature of the carboximidamide group and the unique role of the N'-hydroxy group, give rise to diverse reaction pathways.

The carboximidamide moiety, also known as an amidine, is a key determinant of the reactivity of this compound. Amidines are generally considered strong organic bases due to the resonance stabilization of their protonated form. rsc.org However, they also exhibit potent nucleophilic character. rsc.orgbath.ac.uk The imino nitrogen of the carboximidamide group can act as a nucleophile, participating in a variety of reactions. bath.ac.uk For instance, it can engage in acyl transfer reactions, aldol (B89426) reactions, and conjugate additions. rsc.orgcolab.ws

While the amidine moiety is inherently nucleophilic, it can be rendered electrophilic through activation. researchgate.net Protonation or coordination to a Lewis acid can activate the carbon atom of the carboximidamide group, making it susceptible to attack by nucleophiles. This dual reactivity allows this compound to potentially react with a broad range of substrates.

The nucleophilicity of the amidine moiety can be quantified by parameters such as pKa, which provides a measure of its basicity. The table below presents typical pKa values for some common amidine bases, illustrating their strong basic character. rsc.org

| Amidine/Guanidine (B92328) Base | pKa |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 (in MeCN) |

| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | 13.5 (in MeCN) |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 26.0 (in MeCN) |

| N,N,N',N'-Tetramethylguanidine (TMG) | 23.3 (in MeCN) |

This table is illustrative and shows the basicity of common amidine and guanidine compounds, which is related to their nucleophilicity.

The N'-hydroxy group introduces a fascinating dimension to the reactivity of this compound. N-hydroxy compounds, such as N-hydroxysuccinimide (NHS) esters, are known to be excellent leaving groups in nucleophilic acyl substitution reactions. mst.eduglenresearch.com This is attributed to the stability of the resulting N-hydroxysuccinimide anion. Similarly, the N'-hydroxy group in this compound can facilitate reactions by acting as a leaving group or by participating in the stabilization of reaction intermediates and transition states.

In certain reaction mechanisms, the N'-hydroxy group could be involved in intramolecular proton transfer, influencing the rate and selectivity of the reaction. Furthermore, it can act as a directing group in metal-catalyzed reactions. The oxygen atom of the N'-hydroxy group can coordinate to a metal center, positioning the catalyst for a specific transformation on the naphthalene ring or the carboximidamide moiety.

Studies on hydroxyurea (B1673989) have shown that the N-hydroxy group can participate in one-electron transfer reactions, leading to the formation of nitroxide radicals. drugbank.comdrugbank.com This suggests that this compound could potentially engage in radical-mediated transformations under appropriate conditions. The mechanism often involves the quenching of a tyrosyl free radical at the active site of enzymes like ribonucleotide reductase. drugbank.comnih.gov

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. wikipedia.orglibretexts.org This effect arises from the difference in reaction rates when an atom in a reactant is replaced by one of its isotopes. wikipedia.org For instance, the substitution of hydrogen (¹H) with deuterium (B1214612) (²H) can lead to a significant change in the reaction rate if the C-H bond is broken in the rate-determining step. libretexts.org

In the context of this compound, KIE studies could be employed to investigate various reaction pathways. For example, in a reaction involving proton transfer from the N'-hydroxy group, a primary KIE would be expected if this proton transfer is the rate-limiting step. The magnitude of the KIE (kH/kD) can provide insights into the geometry of the transition state. princeton.edu

The following table illustrates the typical range of primary KIE values for deuterium substitution and their general interpretation.

| kH/kD | Interpretation |

| 1 | No C-H bond breaking in the rate-determining step. |

| 2-8 | Significant C-H bond breaking in the rate-determining step (primary KIE). pharmacy180.com |

| >8 | Suggests quantum tunneling of the proton. |

This table provides a general guide for interpreting primary kinetic isotope effects.

By designing experiments where specific hydrogen atoms in this compound are replaced with deuterium, one could probe the mechanism of its reactions in detail.

Catalytic Transformations Involving this compound

The unique structural features of this compound make it a promising candidate for use in various catalytic systems, both as a catalyst itself and as a substrate in catalytic transformations.

Amidines and their derivatives have emerged as a versatile class of organocatalysts, primarily acting as nucleophilic catalysts. rsc.orgbath.ac.ukrsc.org Given that this compound contains an amidine moiety, it could potentially be employed as an organocatalyst. Amidine-based catalysts have been successfully used in a wide array of reactions, including:

Acyl transfer reactions rsc.org

Aldol reactions rsc.org

Morita-Baylis-Hillman reactions colab.ws

Conjugate additions colab.ws

Carbonylations colab.ws

Methylations and silylations colab.ws

The N'-hydroxy group and the naphthalene ring could be modified to tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.

The carboximidamide moiety can act as a directing group in transition metal-catalyzed C-H activation reactions. researchgate.netrsc.org The imino nitrogen can coordinate to the metal center, bringing it in close proximity to a C-H bond on the naphthalene ring and facilitating its activation. This strategy has been employed for the ortho-alkenylation and deuteration of aromatic amidines using manganese catalysts. researchgate.net

Furthermore, the nitrogen atoms of the carboximidamide group can serve as ligands for various transition metals, leading to the formation of metal complexes with potential catalytic applications. Transition metal-catalyzed N-arylations of amidines are also well-established methods for the synthesis of more complex nitrogen-containing compounds. nih.gov The N'-hydroxy group could also play a role in these metal-catalyzed reactions, potentially influencing the coordination geometry and the reactivity of the resulting metal complex. nih.gov

The table below summarizes some examples of metal-catalyzed reactions involving amidines.

| Reaction Type | Metal Catalyst | Key Features |

| ortho-Alkenylation | Manganese | C-H activation directed by the amidine group. researchgate.net |

| Intramolecular C-H Amination | Copper | Synthesis of benzimidazoles. acs.org |

| N-Arylation | Various (e.g., Pd, Cu) | Cross-coupling reactions to form C-N bonds. nih.gov |

This table highlights the versatility of amidines in metal-catalyzed transformations.

Investigation of Photochemical and Electrochemical Reactivity Profiles

While specific experimental studies on the photochemical and electrochemical behavior of this compound are not extensively documented in publicly available literature, a detailed reactivity profile can be inferred from investigations of structurally similar compounds. The key reactive centers in the molecule are the N'-hydroxycarboximidamide (amidoxime) functional group and the naphthalene aromatic system.

Photochemical Reactivity

The photochemical behavior of this compound is anticipated to be dominated by the reactivity of the N-O bond within the N'-hydroxycarboximidamide moiety. Studies on analogous N-aryl amidoximes, such as N-arylthiophene-2-carboxamidoximes, have shown that this bond is susceptible to homolytic cleavage upon irradiation with UV-vis light. nih.govacs.org This process generates highly reactive nitrogen-centered radical intermediates. nih.gov

The proposed primary photochemical event is the homolysis of the N–O bond, yielding a N'-naphthalene-1-carboximidoyl radical and a hydroxyl radical. nih.govresearchgate.net This initiation step is significant as it opens pathways to various subsequent reactions, leading to the formation of a range of products. The N-O bond is relatively weak and its cleavage is a common pathway in the photochemistry of related compounds like oximes and hydroxylamines. mdpi.comnih.gov

Following the initial N-O bond cleavage, the resulting amidinyl radical can undergo several transformations. A likely pathway, observed in analogous systems, is an intramolecular cyclization. nih.gov For this compound, this would involve the amidinyl radical attacking the naphthalene ring, which, after subsequent dehydrogenation, would lead to the formation of a stable, fused heterocyclic system, specifically a 2-substituted-naphtho[d]imidazole. acs.org

The concurrently generated hydroxyl radical is also highly reactive and can participate in various processes, including hydrogen abstraction from the solvent or other molecules in the reaction medium. nih.gov For instance, in experiments conducted with radical scavengers like tetralin, the formation of products such as α-tetralol and α-tetralone confirms the presence and reactivity of hydroxyl radicals. nih.govacs.org

The potential products arising from the photolysis of this compound, based on analogous systems, are summarized in the table below.

| Potential Product | Proposed Origin | Key Intermediate |

|---|---|---|

| Naphthalene-1-carboximidamide | Hydrogen abstraction by the N'-naphthalene-1-carboximidoyl radical. | N'-naphthalene-1-carboximidoyl radical |

| Naphtho[d]imidazole derivative | Intramolecular cyclization of the amidinyl radical followed by dehydrogenation. | N'-naphthalene-1-carboximidoyl radical |

| Naphthalene-1-carbonitrile | Fragmentation of the N'-naphthalene-1-carboximidoyl radical. | N'-naphthalene-1-carboximidoyl radical |

| Solvent-derived oxidation products | Reaction of the hydroxyl radical with the solvent (e.g., hydrogen abstraction). | Hydroxyl radical |

Electrochemical Reactivity

The electrochemical profile of this compound is expected to feature contributions from both the N'-hydroxycarboximidamide group and the naphthalene core.

The N-hydroxy group introduces a reducible site into the molecule. N-hydroxylated compounds, including amidoximes, can be reduced back to their parent amidine structures. nih.gov This reduction is a key transformation in the context of pro-drug metabolism and can also be achieved electrochemically. nih.govnih.gov Therefore, this compound is expected to undergo a reduction process at the cathode, converting the N'-hydroxy group to a hydrogen, thereby forming naphthalene-1-carboximidamide. This type of electrochemical conversion of N-hydroxy compounds is a subject of growing interest for sustainable synthesis. chemeurope.comidw-online.de

The naphthalene ring system itself is electroactive and can undergo both oxidation and reduction reactions. The precise potentials for these processes depend on the substituents on the ring. researchgate.netresearchgate.net Cyclic voltammetry studies on various naphthalene derivatives show that the aromatic core can be oxidized at the anode or reduced at the cathode. researchgate.netresearchgate.netnih.gov The carboximidamide group would act as a substituent, modulating the redox potentials of the naphthalene core. The oxidation would typically involve the formation of a radical cation, while reduction would lead to a radical anion. nih.gov

A summary of the expected electrochemical reactions is presented in the following table.

| Electrochemical Process | Affected Moiety | Potential Product | Relevant Technique |

|---|---|---|---|

| Reduction | N'-hydroxy group | Naphthalene-1-carboximidamide | Cyclic Voltammetry, Controlled Potential Electrolysis |

| Oxidation | Naphthalene ring | Naphthalene radical cation | Cyclic Voltammetry |

| Reduction | Naphthalene ring | Naphthalene radical anion | Cyclic Voltammetry |

In-depth Computational Analysis of this compound Remains Largely Unexplored

A thorough review of publicly available scientific literature reveals a significant gap in the computational chemical analysis of the specific compound this compound. While computational and molecular modeling techniques are widely applied to compounds with similar structural motifs, such as 1-hydroxynaphthalene derivatives, specific research detailing the quantum chemical calculations and molecular docking applications for this compound is not presently available.

Computational chemistry serves as a powerful tool in modern drug discovery and materials science, offering profound insights into molecular structures, properties, and interactions. Methodologies like Density Functional Theory (DFT), ab initio molecular dynamics, and molecular docking are standard practices for predicting the behavior of novel chemical entities. However, the application of these sophisticated computational methods to this compound has not been documented in accessible research databases.

Studies on related compounds, such as 1-hydroxynaphthalene-2-carboxanilides, have successfully employed these techniques to explore potential therapeutic applications, for instance, as inhibitors of C-Jun N-terminal kinases. nih.govresearchgate.net Such research typically involves extensive computational work to determine electronic properties, stability, and binding affinities to biological targets. The absence of similar studies for this compound means that a detailed, scientifically validated discussion on its specific computational characteristics cannot be provided at this time.

Consequently, the construction of a detailed article focusing solely on the computational chemistry and molecular modeling of this compound, complete with data tables and specific research findings as requested, is not feasible based on current scientific publications. The necessary primary research data from quantum chemical calculations and molecular docking simulations for this particular compound is required to fulfill such a request.

Computational Chemistry and Molecular Modeling of N Hydroxynaphthalene 1 Carboximidamide

Molecular Docking and Virtual Screening Applications

Pharmacophore Modeling for Rational Ligand Design and Database Screening

Pharmacophore modeling is a pivotal technique in rational drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model for N'-hydroxynaphthalene-1-carboximidamide can be developed through two primary approaches: ligand-based and structure-based methods.

In a ligand-based approach , a set of known active and inactive molecules structurally related to this compound would be used. The common chemical features responsible for the biological activity are identified and mapped. For instance, a study on a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, which share the hydroxynaphthalene core, identified key pharmacophoric features through consensus-based mapping. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

Alternatively, a structure-based approach can be employed if the three-dimensional structure of the biological target is known. The binding site of the target is analyzed to identify key interaction points. dovepress.com For this compound, this would involve identifying amino acid residues that can form hydrogen bonds with the hydroxyl and carboximidamide groups, as well as hydrophobic pockets that can accommodate the naphthalene (B1677914) ring.

Once a pharmacophore model is generated, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired features and are therefore likely to exhibit similar biological activity. dergipark.org.trresearchgate.net This virtual screening process is significantly faster and more cost-effective than traditional high-throughput screening. researchgate.net

A hypothetical pharmacophore model for this compound might include the features outlined in the table below.

| Pharmacophore Feature | Potential Interacting Group on the Compound |

| Hydrogen Bond Donor | Hydroxyl group (-OH) |

| Hydrogen Bond Acceptor | Carboximidamide group (=N-OH) |

| Aromatic Ring | Naphthalene ring system |

| Hydrophobic Center | Naphthalene ring system |

In Silico Screening of Chemical Compound Libraries for this compound Analogs

In silico screening, also known as virtual screening, is a computational technique used to search for new ligands on the basis of their structure. semanticscholar.org This process is instrumental in identifying analogs of this compound from vast chemical libraries. The screening process typically involves several stages:

Library Preparation: A large database of chemical compounds, such as ZINC or PubChem, is prepared. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties.

Docking: Molecular docking simulations are performed to predict the preferred orientation of each compound from the library within the binding site of a target protein. nih.gov The binding affinity is then estimated using a scoring function. For this compound analogs, the docking protocol would be validated by redocking a known ligand into the target's active site to ensure the method can reproduce the experimental binding mode.

Post-processing and Filtering: The docked compounds are ranked based on their predicted binding affinities. Further filtering criteria, such as drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, are applied to select the most promising candidates for further experimental validation. ijpsjournal.com

Studies on other naphthalene derivatives have successfully employed in silico screening to identify potent inhibitors for various biological targets. nih.govals-journal.comnih.gov For example, virtual screening campaigns have identified novel 1-hydroxy-naphthyl substituted heterocycles with potential antimicrobial and antioxidant activities. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.govsemanticscholar.org For this compound, MD simulations can provide detailed insights into its behavior when interacting with a biological target. mdpi.com

The process begins by placing the this compound-biomolecule complex, obtained from molecular docking, into a simulation box filled with solvent molecules (typically water) and ions to mimic physiological conditions. The interactions between all atoms are described by a force field. By solving Newton's equations of motion, the trajectory of the system is calculated over a period of time, typically nanoseconds to microseconds.

Conformational Dynamics of this compound-Biomolecule Complexes

The trajectory generated from an MD simulation provides a wealth of information about the conformational dynamics of the complex. nih.govnih.govsoton.ac.uk Analysis of the trajectory can reveal:

Stability of the Complex: The root-mean-square deviation (RMSD) of the protein backbone and the ligand is monitored over time to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent orientation.

Flexibility of the System: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are rigid upon ligand binding. This can highlight regions of the protein that are important for the binding event.

Key Interactions: The simulation allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the target biomolecule. The persistence of these interactions throughout the simulation can indicate their importance for binding affinity.

Calculation of Binding Free Energies (e.g., MM/PBSA, MMPB/GBSA)

Estimating the binding free energy is crucial for predicting the affinity of a ligand for its target. chemrxiv.orgnih.gov The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques for calculating the binding free energy from MD simulation snapshots. rsc.orgnih.govresearchgate.netmdpi.com

The binding free energy (ΔG_bind) is calculated using the following thermodynamic cycle:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each free energy term is composed of the molecular mechanics energy in the gas phase (E_MM), the solvation free energy (G_solv), and the entropic contribution (-TS). The solvation free energy is further divided into polar and nonpolar components. In MM/PBSA, the polar component is calculated using the Poisson-Boltzmann equation, while in MM/GBSA, the generalized Born model is used. The nonpolar component is typically estimated from the solvent-accessible surface area (SASA).

A hypothetical breakdown of the binding free energy components for a this compound-biomolecule complex calculated using MM/PBSA is presented in the table below.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdw) | -45.0 |

| Electrostatic Energy (ΔE_ele) | -20.0 |

| Polar Solvation Energy (ΔG_pol) | 35.0 |

| Nonpolar Solvation Energy (ΔG_nonpol) | -5.0 |

| Binding Free Energy (ΔG_bind) | -35.0 |

Note: These are hypothetical values for illustrative purposes.

Studies on other naphthalene-based inhibitors have utilized MM/GBSA to elucidate the driving forces behind their binding affinity. samipubco.com

Applications of Machine Learning in Computational Chemical Predictions

Machine learning (ML) is increasingly being integrated into computational chemistry to accelerate and improve the accuracy of predictions. uic.edubioscipublisher.comnih.gov In the context of this compound, ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms, such as random forests and support vector machines, can be used to build QSAR models that correlate the structural features of this compound analogs with their biological activities. mdpi.com These models can then be used to predict the activity of newly designed compounds.

ADMET Prediction: ML models can be trained on large datasets of known drugs to predict the ADMET properties of new chemical entities like this compound, helping to identify potential liabilities early in the drug discovery process.

Accelerating MD Simulations: ML potentials are being developed to replace traditional force fields, allowing for longer and more accurate MD simulations at a lower computational cost. utep.edugoogle.com

De Novo Design: Generative ML models can be used to design novel molecules with desired properties, potentially leading to the discovery of new analogs of this compound with improved efficacy and safety profiles. knaw.nl

The synergy between traditional computational chemistry methods and machine learning holds great promise for advancing the discovery and development of new therapeutic agents based on the this compound scaffold.

Structure Activity Relationship Sar Studies and Rational Design of N Hydroxynaphthalene 1 Carboximidamide Derivatives

Systematic Exploration of Structural Modifications and their Impact on Biological Activity

A cornerstone of medicinal chemistry is the systematic modification of a lead compound to understand how different structural features influence its biological profile. For N'-hydroxynaphthalene-1-carboximidamide, this involves a meticulous analysis of substituent effects on both the naphthalene (B1677914) core and the N'-hydroxy-carboximidamide moiety.

Analysis of Substituent Effects on the Naphthalene and Imidamide Moieties

The naphthalene ring system offers multiple positions for substitution, allowing for a fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. Studies on related hydroxynaphthalene-carboxanilides have provided valuable insights that can be extrapolated to the this compound scaffold. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions on the naphthalene ring can significantly impact biological activity.

The position of substituents on the naphthalene ring is also critical. For example, in related series of hydroxynaphthalene-carboxanilides, substitutions at the 3- and 4-positions of the naphthalene ring have been shown to influence antimycobacterial activity, with lipophilicity being a key determining factor. researchgate.net

Table 1: Hypothetical Substituent Effects on the Naphthalene Moiety of this compound

| Position | Substituent Type | Predicted Impact on Activity | Rationale |

| 4-position | Electron-withdrawing (e.g., -Cl, -CF3) | Potential increase in potency | May enhance binding affinity through electronic interactions. |

| 4-position | Electron-donating (e.g., -OCH3, -CH3) | Variable effects, potentially decreased activity | Could alter the electronic landscape of the molecule, potentially disrupting key interactions. |

| 6,7-positions | Bulky hydrophobic groups | Potential increase in activity | May exploit hydrophobic pockets in the target binding site. |

| 2,3-positions | Polar groups (e.g., -OH, -NH2) | May improve solubility and pharmacokinetic properties | Can introduce favorable hydrogen bonding interactions. |

Bioisosteric Replacement Strategies for Enhanced Potency and Selectivity

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical and/or chemical properties, is a powerful tool for optimizing lead compounds. cambridgemedchemconsulting.com In the context of this compound, this strategy can be applied to both the naphthalene core and the functional group.

For the N'-hydroxy-carboximidamide moiety, several bioisosteric replacements can be envisioned. For example, the amidoxime (B1450833) group is a known bioisostere of carboxylic acids and amides and can offer advantages in terms of metabolic stability and target interactions. researchgate.netbenthamscience.com The N'-hydroxy group could potentially be replaced with other hydrogen bond donors like a small amine or thiol, although this would significantly alter the electronic nature of the group.

Heterocyclic rings are also common bioisosteres for amide and carboxamide functionalities. drughunter.com Replacing the N'-hydroxy-carboximidamide with a 1,2,4-oxadiazole (B8745197) or a similar five-membered heterocycle could maintain key hydrogen bonding interactions while improving pharmacokinetic properties. nih.gov

Table 2: Potential Bioisosteric Replacements for the N'-hydroxy-carboximidamide Moiety

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

| N'-hydroxy-carboximidamide | Tetrazole | Improved metabolic stability, similar acidity to carboxylic acids. |

| N'-hydroxy-carboximidamide | 1,2,4-Oxadiazole | Mimics hydrogen bonding pattern, enhanced metabolic stability. nih.gov |

| N'-hydroxy-carboximidamide | N-acylsulfonamide | Can modulate acidity and lipophilicity. |

| N'-hydroxy-carboximidamide | Hydroxamic acid | Retains metal-chelating properties, may alter target specificity. |

Scaffold Hopping and Fragment-Based Design Approaches

Moving beyond simple substituent modifications, scaffold hopping and fragment-based design represent more advanced strategies for the discovery of novel chemotypes with improved properties.

Identification of Isofunctional Molecular Scaffolds with this compound Properties

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original biological activity. nih.govniper.gov.in The goal is to identify new chemical series with improved properties such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. For this compound, the naphthalene ring serves as the primary scaffold.

Development of Novel Chemotypes via Core Structure Modification

Modification of the core structure can lead to the development of entirely new chemotypes. This can involve ring expansion, contraction, or fusion. For example, modifying the naphthalene core of this compound to a different bicyclic or tricyclic system could lead to compounds with altered conformational rigidity and spatial arrangement of key functional groups.

Fragment Linking and Fragment Growing Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. researchgate.netnih.gov This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a binding fragment is identified, it can be optimized into a more potent lead compound through strategies like fragment growing or fragment linking.

In the context of this compound, the naphthalene ring and the N'-hydroxy-carboximidamide group can be considered as two distinct fragments. A fragment-based approach could involve identifying other fragments that bind to adjacent sites on the target protein and then linking them to the this compound core to enhance binding affinity.

Alternatively, a "fragment growing" strategy could be employed where small substituents are systematically added to the initial fragment to explore and exploit interactions with the target's binding pocket. youtube.com This allows for a more rational and efficient exploration of the chemical space around the initial hit.

Table 3: Comparison of Drug Design Strategies for this compound Derivatives

| Strategy | Description | Key Advantage |

| Systematic Modification | Stepwise alteration of substituents on a known scaffold. | Provides detailed SAR information for a given scaffold. |

| Bioisosteric Replacement | Substitution of functional groups with others of similar properties. cambridgemedchemconsulting.com | Can improve pharmacokinetic properties while maintaining activity. |

| Scaffold Hopping | Replacement of the core molecular framework. nih.govniper.gov.in | Leads to novel chemical series with potentially improved properties and new intellectual property. |

| Fragment-Based Design | Building leads from small, weakly binding fragments. researchgate.netnih.gov | Efficiently explores chemical space and can lead to highly ligand-efficient compounds. |

Pharmacophore-Oriented Rational Derivative Design

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model for this compound derivatives would typically be developed based on a set of active compounds, defining key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once established, this model would serve as a template for designing novel derivatives with potentially enhanced activity. The design process would involve modifying the parent structure to better fit the pharmacophore hypothesis, for instance, by introducing or modifying substituents on the naphthalene ring system to optimize interactions with a biological target. However, without a set of biologically evaluated this compound derivatives, the generation of a validated pharmacophore model is not feasible.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts. A QSAR model for this compound derivatives would involve calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) and correlating them with observed biological data through statistical methods.

The predictive power of a QSAR model is highly dependent on the quality and diversity of the input data. The development of a robust and validated QSAR model requires a dataset of compounds with a significant range of structural variations and corresponding activity measurements. As no such dataset for this compound derivatives is available in the current body of scientific literature, the creation of a predictive QSAR model is not possible.

In Vitro Biochemical and Biological Assay Development and Application

Development of Robust In Vitro Bioassays for N'-hydroxynaphthalene-1-carboximidamide

Cell-Free Enzyme Assays for Inhibition and Activation Studies

No specific cell-free enzyme assays have been reported in the scientific literature for the evaluation of this compound. The development of such assays would be a critical first step in determining if this compound has any direct modulatory effects on specific enzyme targets. This process would typically involve identifying a target enzyme, developing a method to measure its activity (e.g., through spectrophotometric, fluorometric, or luminescent readouts), and then testing the compound's ability to either inhibit or activate the enzyme.

Cell-Based Assays for Functional and Phenotypic Readouts

There are no published studies describing the development or use of cell-based assays to investigate the functional or phenotypic effects of this compound. Such assays are essential for understanding a compound's biological effects in a more physiologically relevant context. nih.gov Examples of potentially relevant cell-based assays could include cytotoxicity assays, cell proliferation assays, or reporter gene assays to measure the compound's impact on specific cellular signaling pathways.

Enzyme Kinetics and Inhibition Mechanism Characterization (In Vitro)

Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)

Due to the absence of studies investigating the enzymatic inhibition of this compound, there are no reported inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound. nih.govwikipedia.org The determination of these values is fundamental to quantifying the potency of an inhibitor.

Table 1: Hypothetical Data Table for IC50 and Ki Values of this compound Against Various Enzymes

| Target Enzyme | IC50 (µM) | Ki (µM) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No actual data is available.

Elucidation of Kinetic Mechanisms (Competitive, Non-Competitive, Uncompetitive, Mixed-Type)

Without experimental data, the kinetic mechanism of inhibition for this compound, should it possess any inhibitory activity, cannot be determined. Elucidating the mechanism (i.e., whether it is competitive, non-competitive, uncompetitive, or mixed-type) requires detailed enzyme kinetic studies where the reaction rate is measured at various substrate and inhibitor concentrations. nih.govnih.govkhanacademy.orgyoutube.com

Table 2: Hypothetical Summary of Kinetic Inhibition Mechanisms for this compound

| Target Enzyme | Inhibition Mechanism |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

This table is for illustrative purposes only. No actual data is available.

Time-Dependent and Metabolism-Dependent Inhibition Studies on Key Enzymes (e.g., Cytochrome P450, Monoamine Oxidase)

The potential for this compound to act as a time-dependent inhibitor (TDI) of key drug-metabolizing enzymes is a critical aspect of its in vitro characterization. TDI refers to an increase in the inhibitory potency of a compound during the time of incubation with an enzyme. nih.gov This phenomenon can arise from mechanism-based inhibition, where a metabolite of the compound forms a covalent bond with the enzyme, leading to irreversible inactivation. nih.gov Such interactions are of significant concern in drug development as they can lead to unpredictable and potentially severe drug-drug interactions (DDIs). researchgate.net

Cytochrome P450 (CYP) Inhibition:

Comprehensive literature searches did not yield specific data on the time-dependent inhibition of Cytochrome P450 enzymes by this compound. However, standard in vitro methodologies are employed to assess this potential. These assays typically involve a two-step incubation process. nih.gov In the first step, the enzyme (e.g., human liver microsomes or recombinant CYP isoforms) is pre-incubated with various concentrations of this compound in the presence of an NADPH-generating system for different durations. In the second step, a known substrate for the specific CYP isoform is added, and the rate of metabolite formation is measured to determine the remaining enzyme activity. nih.gov

A progressive decrease in enzyme activity with increasing pre-incubation time and concentration of the inhibitor would suggest time-dependent inhibition. nih.gov Key parameters derived from these studies include the maximal rate of inactivation (kinact) and the inhibitor concentration that produces half-maximal inactivation (KI). researchgate.net These values are crucial for predicting the clinical significance of the potential DDI. researchgate.net

Table 1: Illustrative Data Table for Time-Dependent Inhibition of CYP Isoforms by this compound

| CYP Isoform | Test Compound | kinact (min-1) | KI (µM) |

|---|---|---|---|

| CYP3A4 | This compound | Data not available | Data not available |

| CYP2D6 | This compound | Data not available | Data not available |

| CYP2C9 | This compound | Data not available | Data not available |

Monoamine Oxidase (MAO) Inhibition:

Similarly, specific studies detailing the time-dependent inhibition of Monoamine Oxidase (MAO-A and MAO-B) by this compound are not available in the public domain. MAO inhibitors are classified as reversible or irreversible. nih.gov Irreversible inhibitors often exhibit time-dependent characteristics by forming a covalent bond with the enzyme, typically with the FAD cofactor. nih.gov The evaluation of TDI for MAO enzymes follows similar principles to CYP inhibition assays, where the enzyme is pre-incubated with the test compound before assessing the remaining activity using a specific substrate. The increase in inhibitory potency over time is a hallmark of irreversible or slowly dissociating reversible inhibitors. nih.gov

Biochemical Characterization of Molecular Interactions (In Vitro)

Understanding the direct interactions of this compound with various biomolecules is fundamental to elucidating its mechanism of action and potential off-target effects.

Protein Binding Affinity and Selectivity Studies

The extent to which this compound binds to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), and its affinity for specific target proteins are critical determinants of its pharmacokinetic and pharmacodynamic properties. High plasma protein binding can affect the free concentration of the compound available to interact with its target, while high affinity for a specific receptor is often correlated with potency.

Specific data on the protein binding affinity and selectivity of this compound is not currently available. Standard techniques to determine protein binding include equilibrium dialysis, ultrafiltration, and surface plasmon resonance (SPR). These methods allow for the determination of key parameters such as the dissociation constant (Kd) or the percentage of bound drug. Selectivity is typically assessed by screening the compound against a panel of relevant proteins or receptors.

Table 2: Illustrative Data Table for Protein Binding Affinity of this compound

| Protein | Assay Method | Binding Parameter (e.g., Kd, IC50) |

|---|---|---|

| Human Serum Albumin | Equilibrium Dialysis | Data not available |

| Alpha-1-Acid Glycoprotein | Equilibrium Dialysis | Data not available |

| Target Receptor X | Surface Plasmon Resonance | Data not available |

Investigation of Interactions with Specific Biomolecules (e.g., Nucleic Acids, Lipids)

Direct interactions with other biomolecules like nucleic acids and lipids can be indicative of specific mechanisms of action or potential liabilities.

Nucleic Acid Interactions:

There is no specific research available detailing the interaction between this compound and nucleic acids. Compounds containing planar aromatic ring systems, such as the naphthalene (B1677914) core, have the potential to interact with DNA or RNA through intercalation, groove binding, or electrostatic interactions. nih.gov Spectroscopic techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism are commonly employed to study these interactions. nih.gov Changes in the spectral properties of the compound or the nucleic acid upon mixing can provide evidence of binding and information about the binding mode and affinity. nih.gov

Lipid Interactions:

Information regarding the interaction of this compound with lipids and cell membranes is not found in the reviewed literature. The lipophilicity of a compound, which can be inferred from its naphthalene structure, suggests a likelihood of interaction with the lipid bilayers of cell membranes. nih.gov Such interactions can influence the compound's absorption, distribution, and cellular uptake. nih.gov Techniques like nuclear magnetic resonance (NMR) spectroscopy, fluorescence probes, and model membrane systems (e.g., liposomes or micelles) are used to investigate these interactions. nih.govrsc.org These studies can reveal the location of the molecule within the lipid bilayer and its effect on membrane fluidity and integrity. mdpi.com

Bioanalytical Methodologies for In Vitro Assay Data Analysis and Reporting

The generation of reliable and reproducible data from in vitro assays is critically dependent on robust bioanalytical methodologies. While specific methods for this compound have not been published, the principles of bioanalytical method development and validation are well-established. nih.gov

For in vitro assays, the primary analytical technique for quantifying the parent compound and any metabolites is typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and throughput, which are essential for analyzing complex biological matrices from in vitro experiments. sound-analytics.com

The development of a bioanalytical method involves optimizing several parameters, including:

Sample Preparation: Efficient extraction of the analyte from the in vitro matrix (e.g., microsomal preparations, plasma) while removing interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: Selection of an appropriate HPLC or UPLC column and mobile phase to achieve good peak shape and separation from matrix components.

Mass Spectrometric Detection: Optimization of MS parameters, such as ionization source conditions and multiple reaction monitoring (MRM) transitions, to ensure sensitive and specific detection of the analyte and an internal standard. sound-analytics.com

Validation of the bioanalytical method is performed to ensure its accuracy, precision, linearity, and stability according to regulatory guidelines. The data generated from these validated methods are then analyzed using appropriate software and statistical models to determine the key biochemical parameters as outlined in the sections above. biopharminternational.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Human Serum Albumin |

Target Identification and Validation for N Hydroxynaphthalene 1 Carboximidamide Analogs

Chemical Proteomics Approaches for Target Deconvolution

Chemical proteomics utilizes small molecules to explore the proteome, enabling the identification of protein targets that interact with a compound of interest. nih.gov This can be achieved through both probe-based and label-free methodologies.

Probe-based methods involve chemically modifying an analog of N'-hydroxynaphthalene-1-carboximidamide to incorporate a reactive or affinity group. This "probe" is then used to capture its interacting proteins from a complex biological sample.

Affinity Pulldown: In this technique, an analog of this compound is immobilized on a solid support, such as agarose (B213101) beads. This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry. For instance, lapatinib (B449) derivatives have been used in this manner to successfully identify EGFR as their primary target. nih.gov

Photoaffinity Labeling: This method employs a probe containing a photoreactive group. Upon exposure to UV light, the probe forms a covalent bond with its target protein(s) in close proximity. chomixbio.com This allows for the capture of even transient or weak interactions. The covalently linked protein-probe complexes can then be enriched and identified.

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that react with the active sites of specific enzyme families in a mechanism-dependent manner. researchgate.net If this compound analogs are suspected to target a particular class of enzymes, a reactive probe based on their structure could be designed to covalently label the active site of the target protein(s). This approach provides not only target identity but also information about the functional state of the enzyme.

Compound-Centric Chemical Proteomics (CCCP): CCCP is a broader term that encompasses various strategies where the compound of interest is the central tool for exploring the proteome. This can involve the use of affinity probes, photoaffinity probes, or other chemical tools to identify direct binding partners and even off-targets of a drug candidate.

A hypothetical outcome of a probe-based chemical proteomics experiment for an this compound analog is presented in Table 1.

Table 1: Hypothetical Protein Hits from an Affinity Pulldown Experiment with an this compound Analog

| Protein ID | Protein Name | Function | Fold Enrichment (Analog vs. Control) | p-value |

|---|---|---|---|---|

| P04637 | Tumor suppressor p53 | Cell cycle regulation, Apoptosis | 15.2 | <0.001 |

| Q06830 | Mitogen-activated protein kinase 1 | Signal transduction | 8.5 | <0.01 |

| P27361 | Glycogen synthase kinase-3 beta | Kinase, Signal transduction | 6.1 | <0.01 |

Label-free methods offer the advantage of not requiring chemical modification of the compound, thus avoiding potential alterations in its biological activity. nih.govrsc.org These techniques are based on the principle that the binding of a small molecule can alter the biophysical properties of its target protein. nih.gov

Thermal Proteome Profiling (TPP): TPP, also known as Cellular Thermal Shift Assay (CETSA), relies on the observation that protein-ligand binding can increase the thermal stability of the protein. researchgate.net In a typical TPP experiment, cells are treated with the this compound analog and then subjected to a temperature gradient. The soluble protein fraction at each temperature is analyzed by mass spectrometry to identify proteins that are stabilized against thermal denaturation in the presence of the compound.

Limited Proteolysis-Mass Spectrometry (LiP-MS): LiP-MS is based on the idea that ligand binding can induce conformational changes in a protein, altering its susceptibility to proteolytic cleavage. In this method, cell lysates are treated with the compound and then subjected to limited digestion by a protease. The resulting peptide fragments are analyzed by mass spectrometry to identify proteins with altered cleavage patterns, indicating a direct interaction with the compound.

Mass spectrometry is a cornerstone technology in chemical proteomics for both identifying and quantifying proteins. nih.gov In these experiments, proteins pulled down by a probe or those showing altered stability in label-free methods are first digested into smaller peptides. These peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). chomixbio.com The resulting fragmentation spectra are matched against protein sequence databases to identify the proteins. nih.gov Quantitative proteomics techniques, such as stable isotope labeling or label-free quantification, are then used to determine the relative abundance of the identified proteins between the treated and control samples.

Genetic and Functional Genomics Approaches for Target Elucidation

Genetic and functional genomics approaches provide complementary information to chemical proteomics by identifying genes that modulate the cellular response to a compound. nih.gov These methods can help to identify not only the direct targets but also components of the target's signaling pathway.

One common approach is to perform a genetic screen, such as a CRISPR-Cas9 screen, in the presence of an this compound analog. In such a screen, a library of cells, each with a different gene knocked out, is treated with the compound. Genes whose knockout confers either resistance or sensitivity to the compound are identified. These genes may encode the direct target of the compound or other proteins that are functionally related to the target.

Another strategy is to identify genes that, when overexpressed, lead to resistance to the compound. This could indicate that the overexpressed protein is the target of the compound, and its increased levels require a higher concentration of the compound for a phenotypic effect.

Target Validation at the Molecular and Cellular Levels

Once potential targets have been identified through chemical proteomics and genetic approaches, they must be validated to confirm that they are indeed responsible for the biological effects of the this compound analogs. nih.gov

Molecular Level Validation: This involves confirming a direct interaction between the compound and the purified target protein. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and native mass spectrometry can be used to measure the binding affinity and kinetics of the interaction. cnr.itresearchgate.net Enzymatic assays can be performed to determine if the compound modulates the activity of the target protein if it is an enzyme.

Cellular Level Validation: At the cellular level, the goal is to demonstrate that the interaction between the compound and the target is responsible for the observed cellular phenotype. This can be achieved by knocking down or knocking out the target gene (e.g., using siRNA or CRISPR-Cas9) and observing whether this mimics or occludes the effect of the compound. Conversely, overexpressing the target protein may lead to resistance to the compound.

A summary of potential target validation experiments for a hypothetical target of an this compound analog is presented in Table 2.

Table 2: Example of a Target Validation Cascade for a Hypothetical Target Protein

| Validation Method | Experimental Approach | Expected Outcome for a Validated Target |

|---|---|---|

| Molecular Validation | ||

| Binding Affinity | Isothermal Titration Calorimetry (ITC) | Demonstrates direct binding and provides the dissociation constant (Kd). |

| Surface Plasmon Resonance (SPR) | Confirms binding and provides kinetic parameters (kon, koff). | |

| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Shows a shift in the melting temperature of the target protein in the presence of the compound in cells. |

| Cellular Validation | ||

| Target Knockdown/Knockout | siRNA or CRISPR-Cas9 mediated gene silencing | The cellular phenotype observed with compound treatment is mimicked or reduced. |

Lead Compound Optimization Strategies for N Hydroxynaphthalene 1 Carboximidamide Derivatives

Enhancement of Efficacy and Selectivity Profiles

A primary objective in lead optimization is to augment the biological activity of N'-hydroxynaphthalene-1-carboximidamide derivatives against the intended molecular target while minimizing off-target effects. This is achieved through meticulous structure-activity relationship (SAR) studies, where modifications to the naphthalene (B1677914) ring, the carboximidamide group, and the hydroxylamine (B1172632) moiety are systematically evaluated.

For instance, the introduction of various substituents on the naphthalene scaffold can significantly influence potency. Electron-donating or electron-withdrawing groups at specific positions can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein. A hypothetical SAR study might reveal that substitution at the 4-position of the naphthalene ring with a small, lipophilic group enhances efficacy, as illustrated in the interactive table below.

Table 1: Illustrative Structure-Activity Relationship of this compound Derivatives

| Compound | R-Group at 4-Position | In Vitro Potency (IC₅₀, nM) | Selectivity Index |

| 1 (Lead) | -H | 150 | 10 |

| 1a | -CH₃ | 75 | 25 |

| 1b | -Cl | 50 | 50 |

| 1c | -OCH₃ | 200 | 8 |

| 1d | -CF₃ | 35 | 70 |

Selectivity is paramount to reduce the potential for adverse effects. The design of more selective analogs involves exploiting subtle differences between the target and off-target proteins. For example, if the target protein has a larger binding pocket than a related off-target, bulkier substituents can be introduced to the lead compound to sterically hinder its binding to the unintended protein.

Optimization of Binding Affinity and Specificity for Target Macromolecules

Improving the binding affinity and specificity of this compound derivatives is intrinsically linked to enhancing their efficacy and selectivity. This is often guided by computational methods such as molecular docking and molecular dynamics simulations, which can predict how structural modifications will affect the compound's interaction with the target's binding site. nih.govmdpi.com

Key strategies include:

Introducing additional points of interaction: Modifications that allow for new hydrogen bonds, ionic interactions, or hydrophobic interactions with the target protein can significantly increase binding affinity. For example, adding a hydroxyl group to the naphthalene ring could form a new hydrogen bond with a specific amino acid residue in the binding pocket.

Conformational locking: Restricting the conformational flexibility of the molecule by introducing cyclic structures or rigid linkers can reduce the entropic penalty of binding, thereby increasing affinity.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve binding and other pharmacokinetic properties. For instance, the amidoxime (B1450833) group might be replaced with other functionalities capable of chelating a key metal ion in an enzyme's active site.